molecular formula C11H9F3N2O2S B11715683 {5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol

{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol

Cat. No.: B11715683
M. Wt: 290.26 g/mol
InChI Key: ZYLAHJRPFBJGDC-UHFFFAOYSA-N
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Description

{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol is a complex organic compound featuring a trifluoromethyl group, a methoxy group, and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol typically involves multiple steps.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-carboxylic acid .

Scientific Research Applications

{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Properties

Molecular Formula

C11H9F3N2O2S

Molecular Weight

290.26 g/mol

IUPAC Name

[5-[4-methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]methanol

InChI

InChI=1S/C11H9F3N2O2S/c1-18-6-2-3-7(8(4-6)11(12,13)14)10-16-15-9(5-17)19-10/h2-4,17H,5H2,1H3

InChI Key

ZYLAHJRPFBJGDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)CO)C(F)(F)F

Origin of Product

United States

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